1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
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Overview
Description
1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a diazaspirodecane core with a chlorobenzoyl and phenyl substituent, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Addition of the Phenyl Group: The phenyl group is incorporated through a nucleophilic substitution reaction using phenyl magnesium bromide (Grignard reagent) under anhydrous conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major products formed from these reactions include various substituted derivatives, alcohols, amines, and carboxylic acids.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and function.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one can be compared with other spirocyclic compounds, such as:
Spirotetramat: A spirocyclic insecticide with a similar core structure but different substituents, used in agricultural applications.
Spiroindolines: Compounds with a spirocyclic indoline core, known for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-17-11-9-16(10-12-17)19(25)24-20(26)18(15-7-3-1-4-8-15)23-21(24)13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPUSMWRZHUXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=O)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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